molecular formula C15H16O4 B102210 Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)- CAS No. 16831-73-5

Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)-

Cat. No. B102210
CAS RN: 16831-73-5
M. Wt: 260.28 g/mol
InChI Key: XRDOQJTYXGLNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)-, also known as heliotropin, is a colorless to pale yellow liquid with a floral odor. It is a cyclic aldehyde and is commonly used as a fragrance and flavoring agent in the food and cosmetic industries. In addition to its industrial uses, piperonal has also been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of piperonal is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of enzymes, the modulation of ion channels, and the interaction with cellular receptors.
Biochemical and Physiological Effects:
Piperonal has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. Piperonal has also been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, piperonal has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Piperonal has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions and can be easily synthesized from safrole. However, piperonal has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of piperonal. One potential area of research is the development of new synthetic methods for piperonal and its derivatives. Another area of research is the investigation of the potential therapeutic applications of piperonal in the treatment of various diseases, such as cancer and infectious diseases. Additionally, the study of the mechanism of action of piperonal and its derivatives may provide insights into new drug targets and therapeutic strategies.

Synthesis Methods

Piperonal can be synthesized through several methods, including the oxidation of safrole, the isomerization of isosafrole, and the condensation of vanillin with acetaldehyde. The most common method is the oxidation of safrole, which involves the use of potassium permanganate and sulfuric acid.

Scientific Research Applications

Piperonal has been studied for its potential applications in various scientific research fields, including organic chemistry, medicinal chemistry, and pharmacology. It has been used as a starting material for the synthesis of various compounds, such as coumarins, benzodiazepines, and antitumor agents. Piperonal has also been investigated for its potential antitumor, antimicrobial, and antioxidant activities.

properties

CAS RN

16831-73-5

Product Name

Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)-

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

6-(4-methoxycyclohexen-1-yl)-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C15H16O4/c1-17-12-4-2-10(3-5-12)13-7-15-14(18-9-19-15)6-11(13)8-16/h2,6-8,12H,3-5,9H2,1H3

InChI Key

XRDOQJTYXGLNSF-UHFFFAOYSA-N

SMILES

COC1CCC(=CC1)C2=CC3=C(C=C2C=O)OCO3

Canonical SMILES

COC1CCC(=CC1)C2=CC3=C(C=C2C=O)OCO3

synonyms

6-(4-Methoxy-1-cyclohexen-1-yl)piperonal

Origin of Product

United States

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